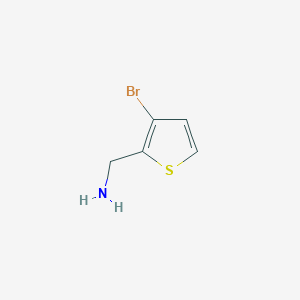

(3-Bromothiophen-2-YL)methanamine

描述

Contextualization within Halogenated Thiophene (B33073) Chemistry

Halogenated thiophenes are a well-established class of compounds in organic chemistry, prized for their utility in cross-coupling reactions. The carbon-bromine bond in (3-Bromothiophen-2-YL)methanamine is susceptible to reaction under various catalytic conditions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular frameworks. The presence of the aminomethyl group adds another layer of synthetic versatility, allowing for reactions such as acylation, alkylation, and the formation of Schiff bases.

The reactivity of the bromine atom is a key feature, and its substitution can be achieved with regioselectivity. For instance, in related structures like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromo group on an aryl moiety can be preferentially substituted over the thiophenyl-Br position in Suzuki coupling reactions. mdpi.com This differential reactivity is a powerful tool for synthetic chemists, allowing for sequential and controlled modifications of the molecule.

Significance in Contemporary Organic Synthesis and Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. semanticscholar.org Thiophene derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. encyclopedia.pub The this compound structure serves as a valuable starting point for the synthesis of new thiophene-based compounds with potential therapeutic applications.

The primary amine functionality of this compound allows for its incorporation into various molecular structures, including amides, which are a common functional group in pharmaceuticals. researchgate.netsphinxsai.com For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been shown to yield compounds with significant fungicidal activity. mdpi.com While direct studies on the biological activity of this compound are limited, its potential as a precursor to bioactive molecules is significant. For instance, it can be envisioned as a building block in the synthesis of kinase inhibitors, a critical class of anticancer drugs, where thiophene-based scaffolds have demonstrated efficacy. nih.govnih.gov

The synthesis of derivatives from the closely related 3-bromothiophene-2-carbaldehyde provides a blueprint for the potential applications of this compound. The carbaldehyde is readily condensed with primary amines to form imines (Schiff bases), which can then undergo further reactions like Suzuki cross-coupling to generate a diverse library of compounds. researchgate.netcymitquimica.com Similarly, this compound can be N-substituted to create a variety of secondary and tertiary amines, or acylated to form amides, each with the potential for unique biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 771574-41-5 |

| Molecular Formula | C5H6BrNS |

| Molecular Weight | 192.08 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CSC(=C1Br)CN |

| InChI Key | WXHVQZUFYUSQPH-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. nih.gov

Overview of Current Research Trajectories and Future Prospects

Current research involving thiophene derivatives is highly active, with a focus on developing new synthetic methodologies and exploring their applications in materials science and medicine. While direct research on this compound is still emerging, the broader trends in thiophene chemistry point towards several exciting future directions for this compound.

In the field of materials science, thiophene-based polymers are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize this compound at both the bromine and amine positions could allow for the synthesis of novel monomers for polymerization, leading to materials with tailored optoelectronic properties.

In drug discovery, the focus is on the synthesis of new thiophene-containing molecules with improved efficacy and selectivity. The use of this compound as a building block could lead to the discovery of novel drug candidates. For example, its incorporation into ligands for specific biological targets, such as protein kinases or G-protein coupled receptors, is a promising avenue of research. nih.govnih.gov The development of efficient synthetic routes to N-substituted derivatives of this compound will be crucial for exploring its full potential in medicinal chemistry. nih.gov

Table 2: Related Compound Synthesis and Yields

| Starting Material | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Suzuki cross-coupling with various arylboronic acids | N-aryl-1-(3-arylthiophen-2-yl)methanimine derivatives | 58-72% | researchgate.netcymitquimica.com |

| 4-bromo-2-methylaniline (B145978) and 3-bromothiophene-2-carbaldehyde | Condensation and subsequent Suzuki coupling | (E)-4-aryl-N-((3-arylthiophen-2-yl)methylene)-2-methylaniline derivatives | 31-46% | mdpi.com |

This table showcases the synthetic utility of the bromothiophene scaffold in reactions that could be adapted for this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-bromothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHVQZUFYUSQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677621 | |

| Record name | 1-(3-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-41-5 | |

| Record name | 1-(3-Bromothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor-Based Synthetic Routes to (3-Bromothiophen-2-YL)methanamine

The synthesis of this compound typically begins with the strategic construction and modification of the bromothiophene core.

Synthesis from 3-Bromothiophene (B43185)

A primary and logical precursor for this compound is 3-bromothiophene. wikipedia.org This starting material itself is an organosulfur compound with the chemical formula C4H3BrS. wikipedia.org It is important to note that the direct bromination of thiophene (B33073) does not yield the 3-bromo isomer; instead, it is commonly prepared through the debromination of 2,3,5-tribromothiophene (B1329576). wikipedia.orgscispace.com This multi-step process involves the initial exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. orgsyn.org Subsequent selective removal of the bromine atoms at the α-positions (2 and 5) is necessary.

One established method for this selective debromination utilizes zinc dust in an acidic medium, such as acetic acid. scispace.com Refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid can yield 3-bromothiophene in approximately 80% yield, free from the 2-bromo isomer. scispace.com Another approach involves the use of a Grignard entrainment method with ethyl bromide as an auxiliary halide, or through halogen-metal interconversion with n-butyllithium, followed by hydrolysis. scispace.comorgsyn.org

Once 3-bromothiophene is obtained, the subsequent step involves the introduction of a methanamine group at the 2-position. This can be achieved through a formylation reaction to produce 3-bromothiophene-2-carbaldehyde, followed by reductive amination. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with an appropriate amine source in the presence of a reducing agent would furnish the desired this compound.

Exploration of Alternative Starting Materials and Methodologies

While synthesis from 3-bromothiophene is a common strategy, alternative methodologies are continuously being explored to enhance efficiency, reduce costs, and improve product purity. One such alternative involves the isomerization of 2-bromothiophene (B119243). A patented method describes a process where a mixture of 2-bromothiophene and its isomerization product, 3-bromothiophene, is used as the starting material. google.com A catalytic reaction is then employed to selectively remove the 2-bromothiophene, resulting in high-purity 3-bromothiophene. google.com This method boasts a short route, low cost, and high yield, aligning with the principles of green chemistry. google.com

Advanced Synthetic Transformations Involving the this compound Scaffold

The this compound scaffold, with its reactive bromine atom, is primed for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the thiophene ring.

Cross-Coupling Reactions for Functionalization

The Suzuki cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. nih.gov In the context of this compound derivatives, this reaction enables the coupling of the bromothiophene core with various boronic acids.

Research has demonstrated the successful synthesis of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. nih.gov In this study, the starting imine, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was synthesized from 4-bromo-2-methylaniline (B145978) and 3-bromothiophene-2-carbaldehyde. nih.gov The subsequent Suzuki coupling with different boronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4 at 90 °C led to both monosubstituted and bisubstituted products. nih.gov The reaction tolerated a variety of electron-donating and withdrawing functional groups on the boronic acid partner. nih.govresearchgate.net

Similarly, another study focused on the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids, achieving moderate to good yields (58–72%). researchgate.net This work highlighted the stability of the imine linkage under the catalytic reaction conditions. researchgate.net The choice of palladium catalyst and ligands can be crucial for achieving high yields. For instance, systems utilizing palladium(II) acetate (B1210297) with ligands like SPhos have been shown to be effective with low catalyst loading for the Suzuki-Miyaura cross-coupling of bromothiophenes. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling Reactions with (3-Bromothiophen-2-YL)methanimine Derivatives

| Starting Material | Boronic Acid | Catalyst System | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh3)4 / K3PO4 | 31-46 | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Not specified | 58-72 | researchgate.net |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | 69-93 | mdpi.com |

The Sonogashira coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to introduce alkynyl groups onto the thiophene ring of this compound derivatives. wikipedia.orglibretexts.org

The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reaction is often carried out under mild conditions, such as at room temperature, and in the presence of an amine base. wikipedia.orgorganic-chemistry.org

While the standard Sonogashira protocol is highly effective, a notable side reaction is the homocoupling of the terminal alkyne, known as the Glaser coupling. washington.edu To mitigate this, copper-free Sonogashira coupling protocols have been developed. wikipedia.org These modified procedures are crucial for synthesizing complex molecules where the formation of homocoupling byproducts is undesirable. The versatility of the Sonogashira coupling allows for the introduction of a wide range of alkynyl groups, further expanding the chemical space accessible from the this compound scaffold.

Formation of Imines and Schiff Bases

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The resulting imines are valuable intermediates in organic synthesis, as the C=N bond can be further functionalized.

While the direct synthesis from this compound is straightforward, much of the reported literature focuses on the synthesis of related imines starting from 3-bromothiophene-2-carbaldehyde and a primary amine. This highlights the importance of the imine moiety in this class of compounds.

| Aldehyde/Ketone | Amine | Product (Imine) |

| Benzaldehyde | This compound | (E)-N-benzylidene-1-(3-bromothiophen-2-yl)methanamine |

| Acetone | This compound | N-(propan-2-ylidene)-1-(3-bromothiophen-2-yl)methanamine |

Table 3: Illustrative Imine Formation Reactions.

Cyclization Reactions Towards Fused Heterocyclic Systems (e.g., Thienopyridines)

This compound is a potential precursor for the synthesis of thienopyridines, a class of fused heterocyclic compounds with significant pharmacological interest. nih.govnih.govmdpi.commdpi.comresearchgate.net Although direct cyclization from this specific starting material is not prominently reported, general strategies for thienopyridine synthesis can be adapted.

One plausible approach involves the N-functionalization of the aminomethyl group with a suitable electrophile containing a carbonyl or a group that can be transformed into one, followed by an intramolecular cyclization. For example, acylation with a β-keto ester followed by an intramolecular condensation reaction could lead to the formation of a thieno[2,3-b]pyridine (B153569) ring system. The bromine atom at the 3-position can then be further functionalized in subsequent steps.

Amidation and Other N-Functionalization Strategies

The primary amine of this compound can be readily functionalized through various reactions, including amidation, sulfonamidation, and alkylation.

Amidation: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding amides. This is a robust and widely used transformation for protecting the amine group or for introducing new functional moieties.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.

N-Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

| Reagent | Reaction Type | Product |

| Acetyl chloride | Amidation | N-((3-bromothiophen-2-yl)methyl)acetamide |

| Tosyl chloride | Sulfonamidation | N-((3-bromothiophen-2-yl)methyl)-4-methylbenzenesulfonamide |

| Benzyl bromide | N-Alkylation | N-benzyl-1-(3-bromothiophen-2-yl)methanamine |

| Benzaldehyde/NaBH₃CN | Reductive Amination | N-benzyl-1-(3-bromothiophen-2-yl)methanamine |

Table 4: N-Functionalization Reactions.

Catalytic Roles of this compound Derivatives in Organic Synthesis

Derivatives of this compound, particularly Schiff bases and other N-functionalized compounds, have the potential to act as ligands in transition metal catalysis. The presence of multiple heteroatoms (N, S) allows for the formation of stable metal complexes. acs.orgnih.govresearchgate.net

Thiophene-based Schiff base ligands have been shown to coordinate with various metals, including copper, nickel, and cobalt, to form catalytically active complexes. nih.gov These complexes have been explored for their catalytic activity in reactions such as olefin hydrogenation and polymerization. nih.gov The electronic properties of the thiophene ring and the steric environment around the metal center can be tuned by modifying the substituents on the ligand, thereby influencing the catalytic activity and selectivity. nih.gov

While the direct use of this compound derivatives as catalysts is an emerging area of research, the established coordination chemistry of related thiophene-based ligands suggests a promising future for these compounds in catalysis.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a important tool for investigating the structural and electronic properties of thiophene-based compounds. nih.govresearchgate.net Studies on imine derivatives of (3-Bromothiophen-2-YL)methanamine, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and its Suzuki cross-coupling products, have been performed using the B3LYP/6-31G(d,p) method to explore their structural properties and reactivity. nih.govresearchgate.net These computational analyses are crucial for understanding the behavior of these molecules at a subatomic level. nih.gov

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. aimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. aimspress.com

For a series of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, DFT calculations have provided the energies of these frontier orbitals. The HOMO and LUMO surfaces illustrate the distribution of electron density, highlighting the regions most likely to be involved in chemical reactions. researchgate.net In these derivatives, the HOMO is typically localized over the thiophene (B33073) ring and the imine linkage, while the LUMO is distributed across the aromatic rings.

A study on the chalcone (B49325) derivative 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) determined a HOMO energy of -6.367 eV, a LUMO energy of -2.705 eV, and an energy gap of 3.662 eV, which helps in understanding the molecule's reactivity and stability. rroij.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Derivatives of (3-Bromothiophen-2-YL)methanimine

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net Key descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. Chemical softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net

For derivatives of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, these descriptors have been calculated to predict their reactivity. researchgate.net For instance, the chemical hardness for a series of these derivatives was found to be in the range of 0.17–1.93 eV. researchgate.net The electrophilicity index for these compounds varied, with one derivative (3i) showing a particularly high value of 55.39 eV, indicating a strong electrophilic character. researchgate.net In the case of the chalcone derivative BTF, the electrophilicity index was determined to be 5.618 eV and the softness was 0.546 eV. rroij.com

Table 2: Chemical Reactivity Descriptors for Derivatives of (3-Bromothiophen-2-YL)methanimine

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For derivatives of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, MEP analysis has been conducted to identify reactive sites. researchgate.net The resulting MEP maps show that the negative potential is generally concentrated around the nitrogen atom of the imine group and the sulfur atom of the thiophene ring, making these the most probable sites for electrophilic attack. Conversely, the regions of positive potential are often located over the hydrogen atoms of the aromatic rings. researchgate.net This detailed charge distribution information is crucial for understanding the intermolecular interactions and reactivity patterns of these compounds. aimspress.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. uni-muenchen.dewisc.edu It allows for the investigation of hyperconjugative interactions, charge delocalization, and the stability arising from these electronic effects. researchgate.netresearchgate.net The analysis quantifies the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis). rroij.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) and explain the origin of the observed spectral bands. rroij.comrroij.com

For the chalcone derivative 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), TD-DFT calculations have been performed to analyze its electronic transitions. rroij.comrroij.com These studies help in assigning the observed UV-Vis absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems containing heteroatoms. The results provide insight into how the electronic structure of the molecule governs its interaction with light.

Density Functional Theory (DFT) Studies on this compound and its Derivatives

Molecular Interactions and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein of interest.

Predictive Modeling of Ligand-Receptor Binding Interactions

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on structurally related thiophene derivatives. For instance, computational studies on novel 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives have demonstrated their potential as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation. researchgate.net In these types of studies, the thiophene moiety often plays a critical role in establishing key interactions within the receptor's binding pocket.

Predictive modeling for this compound would involve docking it into the active sites of various potential protein targets. The binding energy, which indicates the stability of the ligand-receptor complex, is calculated. Lower binding energies typically suggest a more stable interaction. The visualization of the docked pose reveals specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, where the bromine atom of the compound could be involved. For example, studies on bromodomain inhibitors have shown that binding free energies can be calculated with high correlation to experimental data using advanced methods like ESMACS and TIES. nih.gov

A hypothetical docking study of this compound would likely show the amine group acting as a hydrogen bond donor or acceptor, while the thiophene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues of the protein.

Identification of Potential Biological Targets

The identification of potential biological targets for a novel compound is a critical step in drug discovery. In the absence of direct experimental data for this compound, computational approaches like reverse docking can be employed. This involves screening the compound against a large library of known protein structures to identify those with the highest binding affinity.

Studies on other thiophene-containing molecules have revealed a wide range of biological activities, suggesting that this compound could interact with various targets. For example, pyrazolyl–thiazole derivatives of thiophene have been investigated for their antimicrobial and antioxidant properties. nih.gov Similarly, other thiophene derivatives have been explored as potential anti-proliferative agents. researchgate.net These findings suggest that potential targets for this compound could include enzymes like kinases or oxidoreductases, or receptors involved in cell signaling pathways. The specific substitution pattern of the bromine atom and the methanamine group would significantly influence the binding selectivity and affinity for these potential targets.

Advanced Structural Elucidation Techniques through Computational Analysis

Computational methods provide a deeper understanding of the three-dimensional structure and intermolecular interactions of crystalline materials, complementing experimental techniques like X-ray diffraction.

Correlation of Computational Data with X-ray Diffraction Studies

This experimental data can be correlated with theoretical calculations, often using Density Functional Theory (DFT). For instance, in a study on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, a closely related compound, DFT investigations were performed to explore its structural properties. nih.gov Such studies often reveal a good correlation between the experimental and computed geometric parameters. The comparison helps to validate the computational model and provides confidence in the predicted electronic properties of the molecule. For other thiophene derivatives, it has been shown that bond lengths and angles from X-ray data are often in close agreement with those observed in similar structures. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

H···H contacts: Typically representing the largest contribution to the Hirshfeld surface. gelisim.edu.trtandfonline.com

C···H/H···C contacts: Indicative of C-H···π interactions. gelisim.edu.tr

O···H/H···O contacts: Representing hydrogen bonds. gelisim.edu.tr

S···H/H···S contacts: Specific to sulfur-containing compounds like thiophene. researchgate.net

For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from N-H···N or N-H···S hydrogen bonds involving the aminomethyl group, as well as Br···H or Br···S halogen bonding. These interactions would play a crucial role in stabilizing the crystal lattice. A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed that H···H, C···H, S···H, N···H, and O···H interactions were the most important contributors to its Hirshfeld surface. researchgate.net

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Thiophene Derivative.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

Data adapted from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide for illustrative purposes. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico ADMET prediction is a crucial part of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. Various computational models are used to predict these properties based on the molecule's structure.

For thiophene derivatives, in silico ADMET studies are commonly performed to evaluate their drug-likeness. nih.govnih.govroyalsocietypublishing.org These predictions are based on established rules like Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A predictive analysis of this compound would likely involve calculating these parameters to estimate its oral bioavailability. For example, a study on pyridine (B92270) and thiophene moiety-containing chalcones showed that the synthesized derivatives satisfied ADME properties with no predicted toxicological risks. nih.govroyalsocietypublishing.org

The prediction would also extend to its metabolic fate, identifying potential sites of metabolism by cytochrome P450 enzymes. The thiophene ring and the aminomethyl group would be likely sites for oxidation or other metabolic transformations. Toxicity predictions would screen for potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity. While these are predictive models, they provide valuable guidance for further experimental validation.

Table 2: Predicted ADMET Properties for a Hypothetical Thiophene Derivative.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Good absorption and diffusion |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Oral Bioavailability | High | Likely to be absorbed orally |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Indicates potential for drug-drug interactions |

| Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer |

This table represents a typical output from an in silico ADMET prediction and is for illustrative purposes.

Medicinal Chemistry Applications and Biological Activity Profiling

(3-Bromothiophen-2-YL)methanamine as a Core Scaffold in Rational Drug Design

The this compound framework is a valuable starting point in rational drug design, a methodology that leverages the three-dimensional structure of biological targets to design effective and specific ligands. drugdesign.orgnih.gov This scaffold is frequently utilized through its precursor, 3-bromothiophene-2-carbaldehyde, which readily undergoes condensation reactions with primary amines to form Schiff base (imine) derivatives. researchgate.netnih.govnih.gov These imines serve as key intermediates for further structural diversification.

A common strategy involves Suzuki cross-coupling reactions to introduce a variety of aryl and heteroaryl groups, demonstrating the scaffold's tolerance for a wide range of functional groups, including both electron-donating and withdrawing substituents. researchgate.netnih.gov This synthetic tractability allows for the systematic modification of the molecule's steric and electronic properties to optimize interactions with biological targets. The development of such compound libraries is central to identifying new lead molecules for various therapeutic applications. epa.gov

Structure-Activity Relationship (SAR) Investigations of its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of the this compound scaffold, SAR investigations focus on elucidating the effects of modifications at key positions.

The substitution pattern on the thiophene (B33073) ring significantly impacts the biological activity of its derivatives. epa.gov While the bromine atom at the 3-position of the this compound scaffold offers a handle for synthetic modification, much of the existing research focuses on derivatives where this position remains unsubstituted or where substitutions are made on other parts of the molecule.

In studies involving related thiophene derivatives, the introduction of various substituents on the thiophene ring has been shown to modulate anticancer, antimicrobial, and anti-inflammatory activities. epa.gov The nature and position of these substituents can drastically alter the compound's pharmacokinetic and pharmacodynamic properties. However, specific SAR studies detailing the replacement of the 3-bromo substituent on the 2-(aminomethyl)thiophene core with other functional groups to systematically evaluate the impact on biological activity are not extensively covered in the reviewed literature, representing an area for future investigation.

Comprehensive Profiling of Pharmacological Activities

Thiophene-based compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govepa.gov This versatility has spurred significant interest in synthesizing and evaluating novel thiophene derivatives for therapeutic use.

The thiophene scaffold is a key component in a number of compounds investigated for their anticancer properties. epa.govnih.gov The mechanism of action for these derivatives can be diverse, including the inhibition of kinases, interaction with tubulin, and the induction of apoptosis. epa.gov

Numerous studies have evaluated the cytotoxic effects of various thiophene derivatives against human cancer cell lines. While specific data for derivatives of this compound is not widely available, related thiophene compounds have shown promising activity. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were assessed for their antiproliferative activity. One compound in this series demonstrated effective cytotoxic activity against the human lung cancer cell line A-549. nih.gov

In another study, a series of thiophene derivatives (TPs) with 2,3-fused scaffolds were evaluated for their cytotoxicity against HepG2 (hepatocellular carcinoma) and SMMC-7721 (hepatocellular carcinoma) cell lines. nih.gov One particular derivative, TP 5, showed higher activity than the conventional chemotherapy drug paclitaxel at the tested concentration. nih.gov These findings underscore the potential of the thiophene core in the development of new anticancer agents.

| Compound Class | Cancer Cell Line | Activity/Result | Source |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound S8) | A-549 (Human Lung Cancer) | Effective cytotoxic activity at 10-4 M concentration. | nih.gov |

| 2,3-Fused Thiophene Derivative (TP 5) | HepG2 (Hepatocellular Carcinoma) | Showed higher antitumor activity than other tested thiophene derivatives and paclitaxel at 30.0 μg/mL. | nih.gov |

| 2,3-Fused Thiophene Derivative (TP 5) | SMMC-7721 (Hepatocellular Carcinoma) | Demonstrated significant cytotoxicity, with cell viability reduced to approximately 20% at 30.0 μg/mL. | nih.gov |

Anticancer Research Applications

Mechanisms of Apoptosis Induction

Although direct mechanistic studies on apoptosis induction by this compound are not extensively documented, research on closely related thiophene derivatives offers significant insights into their pro-apoptotic capabilities. For example, the thiophene derivative 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) has been shown to trigger apoptosis in cancer cell lines. Investigations into its mechanism revealed that treatment with BMPT resulted in an upregulation of key proteins involved in the apoptotic cascade, including caspase-3, caspase-8, and caspase-9, as well as the pro-apoptotic protein Bax. In contrast, a notable decrease in the expression of the anti-apoptotic protein Bcl-2 was observed in cancer cells exposed to this compound researchgate.net.

The activation of caspase-8 is indicative of the involvement of the extrinsic apoptotic pathway, which is typically initiated by external death signals. The concurrent activation of caspase-9 suggests the engagement of the intrinsic, or mitochondrial, pathway. This is further substantiated by the observed modulation of Bax and Bcl-2 levels, which are crucial regulators of mitochondrial integrity. The increased expression of Bax and decreased expression of Bcl-2 can disrupt the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic cascade. Both pathways ultimately converge on the executioner caspase-3, which orchestrates the final stages of cell death. Moreover, other thiophene derivatives are known to induce apoptosis as a downstream effect of inhibiting critical cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway nih.gov.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, EGFR)

A key focus in the development of targeted cancer therapies is the modulation of oncogenic signaling pathways. While specific data for this compound is not available, the broader class of thiophene derivatives has been a subject of intense investigation for their capacity to inhibit pivotal oncogenic kinases, including those within the PI3K/Akt and EGFR signaling cascades.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent event in human cancers. Thiophene-based molecules have shown potential as inhibitors of this pathway. For instance, trisubstituted thiophene-3-carboxamide selenide derivatives have been designed and synthesized with the aim of targeting PI3K. These compounds utilize the thiophene core to interact with the PI3K active site, thereby inhibiting its kinase function and preventing the downstream activation of Akt.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another well-established target in oncology. A number of studies have underscored the potential of thiophene derivatives as EGFR inhibitors. For example, certain amide derivatives of thiophene have demonstrated EGFR inhibitory activity dynamin-inhibitory-peptide.com. Additionally, a series of trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with associated cytotoxic effects nih.gov. These molecules are designed to compete with ATP for binding to the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling. One such thiophene derivative exhibited potent EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM nih.gov.

Antimicrobial Efficacy

Derivatives of this compound, especially its Schiff base and amide analogs, have been explored for their antimicrobial properties, revealing a wide spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency

Schiff bases synthesized from bromothiophene precursors have shown significant antibacterial activity. In one study, a series of Schiff bases derived from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde were tested against a panel of bacterial strains. These compounds displayed a spectrum of activity, ranging from poor to good, against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It was observed that the Schiff bases were generally more effective against Klebsiella pneumoniae. Certain derivatives also exhibited good activity against Pseudomonas aeruginosa and Staphylococcus aureus ijpsr.com.

Another research effort focused on thiophene-based flavone Schiff base derivatives, with some compounds demonstrating good to excellent antibacterial activity against four different microorganisms nih.gov. The nature and position of substituents on the aromatic rings of these molecules were found to be important for their antibacterial potency.

The following table provides a summary of the antibacterial activity of some Schiff bases derived from a bromothiophene precursor, based on the zone of inhibition.

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |

|---|---|---|---|---|

| Schiff Base 4c | - | - | Good | - |

| Schiff Base 4l | - | Good | - | - |

| Schiff Bases 4a-l (except 4c) | - | - | - | Good |

Antifungal Activity

The antifungal potential of thiophene derivatives has also been an area of active research. A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives reported significant fungicidal effects against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew mdpi.com. This highlights the utility of the thiophene scaffold in the design of novel antifungal agents.

In a separate investigation, a series of Schiff bases incorporating a 2-aminothiophene moiety were synthesized and their in vitro antifungal activity against dermatophytes was evaluated. Several of these compounds displayed promising antifungal profiles, with minimum inhibitory concentration (MIC) values that were, in some instances, superior to the standard antifungal drug fluconazole. Structure-activity relationship analysis revealed that the inclusion of halogen and nitro groups on these Schiff bases enhanced their antifungal efficacy scielo.br.

Proposed Mechanisms of Microbial Inhibition

The exact mechanisms through which derivatives of this compound exert their antimicrobial effects are still under investigation and are likely to be multifaceted. Based on research into related thiophene compounds, several plausible mechanisms have been proposed.

One potential mechanism involves the disruption of the microbial cell membrane. The lipophilic character of the thiophene ring may enable these compounds to integrate into the lipid bilayer of the cell membrane, leading to an increase in membrane permeability, the leakage of essential intracellular contents, and eventual cell lysis.

Another possible mode of action is the inhibition of vital microbial enzymes. For example, thiophene-containing Schiff bases have been explored as inhibitors of pancreatic lipase, which suggests that these compounds are capable of interacting with and inhibiting enzymatic activity mdpi.com. In the context of their antimicrobial properties, it is conceivable that these derivatives could inhibit microbial enzymes that are critical for survival, such as those involved in the synthesis of the cell wall, DNA replication, or protein production.

The presence of the bromine atom on the thiophene ring may also play a role in the antimicrobial activity. Halogenated organic compounds often exhibit enhanced biological activities, and the bromine substituent could be important for the interaction of the molecule with its microbial target.

Enzyme Inhibitory Properties

While there is a lack of specific studies on the enzyme inhibitory properties of this compound itself, research on structurally related thiophene-containing molecules indicates potential in this domain. The thiophene scaffold is a versatile chemical framework that can be modified to target a wide array of enzymes.

For instance, Schiff bases that incorporate a thiophene unit have been identified as novel inhibitors of pancreatic lipase mdpi.com. This finding demonstrates that the structural characteristics of thiophene derivatives can allow them to bind to the active sites of enzymes and modulate their function. Although this particular example is not directly linked to a therapeutic area typically associated with antimicrobial or anticancer agents, it underscores the potential of this class of compounds to function as enzyme inhibitors.

In line with their observed anticancer and antimicrobial activities, it is highly probable that derivatives of this compound exert their biological effects through the inhibition of specific enzymes. As discussed in section 4.3.1.3, thiophene derivatives have been shown to inhibit oncogenic kinases such as EGFR and PI3K. Similarly, their antimicrobial effects could be attributed to the inhibition of essential microbial enzymes, as mentioned in section 4.3.2.3. However, further detailed enzymatic studies are required to confirm these hypotheses for this compound and its direct derivatives and to identify their specific molecular targets.

Receptor Agonism/Antagonism (e.g., Nicotinic Acetylcholine Receptors)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in various physiological processes. nih.gov Thiophene-containing compounds have been synthesized and evaluated as ligands for nAChRs. nih.gov For example, derivatives of dibenzothiophene have been developed as high-affinity and selective ligands for the α7-nAChR subtype. nih.gov

The structure-activity relationship of these ligands indicates that the thiophene core can be modified to achieve high affinity and selectivity for specific nAChR subtypes. Although there is no direct evidence of this compound acting on nAChRs, its structural similarity to other known nAChR ligands suggests that it could be a valuable starting point for the development of novel receptor agonists or antagonists.

Anti-inflammatory Response

Thiophene derivatives have demonstrated significant anti-inflammatory properties. nih.gov A review of thiophene-based compounds highlighted their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Some thiophene derivatives have shown anti-inflammatory activity superior to that of reference non-steroidal anti-inflammatory drugs (NSAIDs) in various in vivo models. nih.gov

The anti-inflammatory effects of thiophene compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines. nih.gov While the anti-inflammatory potential of this compound has not been specifically evaluated, the known anti-inflammatory profile of the thiophene scaffold suggests that its derivatives could be promising candidates for the development of new anti-inflammatory agents.

Antihypertensive Potential

Thiophene-containing compounds have also been explored for their potential as antihypertensive agents. nih.gov A series of thieno[3,2-d]pyrimidine-2,4-diones were synthesized and shown to possess potent oral antihypertensive activity in spontaneously hypertensive rats. nih.gov These compounds were found to act as alpha-1 adrenoceptor antagonists. nih.gov Another study described the synthesis and antihypertensive activity of thienylethanolamine derivatives.

The structure-activity relationship studies of these compounds revealed that modifications on the thiophene ring and the side chain can significantly impact their antihypertensive potency. Although direct evidence for the antihypertensive activity of this compound is lacking, the established role of the thiophene nucleus in antihypertensive compounds suggests that this scaffold could be a valuable starting point for the design of new therapeutic agents for hypertension.

Antiviral Properties

There is currently no specific scientific literature available that details the evaluation of this compound for antiviral properties. While the broader class of thiophene derivatives has been investigated for a range of therapeutic effects, including antiviral activity against various viruses, dedicated studies on this specific molecule have not been published. mdpi.com Research into other thiophene-containing compounds has identified potential antiviral applications, but these molecules are structurally distinct from this compound.

Antidepressant Effects

The potential antidepressant effects of this compound have not been specifically reported in the scientific literature. Thiophene derivatives have been explored as scaffolds for developing new antidepressant agents, with some studies focusing on their ability to act as monoamine oxidase (MAO) inhibitors. oaji.netijpca.orgnih.gov MAOIs are a class of antidepressants that function by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. derangedphysiology.com However, studies evaluating the MAO inhibitory potential or other antidepressant mechanisms of this compound specifically are not available. Research on related benzo[b]thiophene derivatives has shown affinity for serotonin receptors and transporters, suggesting a potential, though unexplored, avenue for this class of compounds. nih.gov

Elucidation of Molecular Mechanisms of Action in Biological Systems

Identification of Specific Biological Targets

There is no published research that identifies specific biological targets for this compound. While derivatives, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, have been synthesized for chemical studies, these investigations have focused on reaction mechanisms and structural characterization rather than biological activity. researchgate.netnih.govnih.govmdpi.com Without biological activity data, the molecular targets of this compound remain unknown.

Impact on Cellular Pathways and Processes

No studies have been published that investigate the impact of this compound on cellular pathways or processes. Understanding such effects would first require the identification of its biological activity and molecular targets.

Development as Biological Probes and Imaging Agents

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a biological probe or imaging agent. While some thiophene-based compounds have been synthesized for use as fluorescent probes for detecting specific ions or biomolecules, this particular compound has not been explored for such applications. mdpi.comnih.gov The development of a compound as a biological probe typically requires it to have specific binding properties and often intrinsic fluorescent or other detectable characteristics, which have not been described for this compound.

Metabolic Stability and Pharmacokinetic Considerations in Drug Development Research

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its potential for successful clinical development. For derivatives of this compound, understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is paramount. In vitro assays are fundamental tools in early drug discovery to predict the in vivo behavior of these compounds, with a significant focus on their metabolism by hepatic enzymes.

The primary site of drug metabolism is the liver, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. For thiophene-containing compounds, metabolism often involves oxidation of the thiophene ring, which can lead to the formation of reactive metabolites. Therefore, assessing the metabolic stability of this compound derivatives is crucial to identify potential liabilities early in the drug discovery process.

Detailed research into the metabolic stability of various thiophene derivatives has been conducted using in vitro systems such as liver microsomes from different species, including humans, rats, and mice. These studies provide key pharmacokinetic parameters like half-life (T½) and intrinsic clearance (CLint), which are essential for predicting the in vivo dose and selecting appropriate animal models for further studies. dundee.ac.uk

For instance, a study on a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated moderate to high intrinsic clearance in liver microsomes from mice, rats, and humans, with half-life values ranging from approximately 5 to 16 minutes. dundee.ac.uk Another investigation into a potent Ebola virus entry inhibitor, a thiophene derivative designated as compound 57 , revealed significantly prolonged half-life values in both mouse and human liver microsomes when compared to the reference drug, verapamil. nih.govacs.org

These findings highlight that structural modifications to the thiophene scaffold can significantly influence metabolic stability. The data generated from such in vitro studies are instrumental in guiding the optimization of lead compounds to enhance their pharmacokinetic properties.

Below are interactive data tables summarizing the in vitro metabolic stability of representative thiophene derivatives in liver microsomes from different species. While not the exact data for this compound, these values for structurally related compounds provide valuable insights into the expected metabolic profile.

Table 1: In Vitro Metabolic Stability of Thiophene Derivative 57 in Mouse and Human Liver Microsomes nih.govacs.org

| Species | Half-life (T½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Mouse | 148.8 ± 12.5 | 4.6 ± 0.4 |

| Human | 203.8 ± 18.2 | 3.4 ± 0.3 |

| Verapamil (Control) | 16.1 ± 1.1 | 43.1 ± 2.9 |

Table 2: In Vitro Metabolic Stability of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives in Liver Microsomes dundee.ac.uk

| Compound | Species | Half-life (T½) (min) | Intrinsic Clearance (CLint) (mL/min/g liver) |

| 3a | Mouse | 16.03 | 3.46 |

| Rat | 13.91 | 4.02 | |

| Human | 14.28 | 3.91 | |

| 3b | Mouse | 10.11 | 5.53 |

| Rat | 12.04 | 4.64 | |

| Human | 11.16 | 5.01 | |

| 2a | Mouse | 5.29 | 10.56 |

| Rat | 6.01 | 9.29 | |

| Human | 5.11 | 11.35 |

The intrinsic clearance values obtained from these in vitro assays can be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetic parameters, such as hepatic clearance and bioavailability. A low intrinsic clearance generally suggests a longer half-life and lower oral dosage, which are desirable properties for a drug candidate. Conversely, high intrinsic clearance may necessitate more frequent dosing or formulation strategies to improve bioavailability.

Advanced Materials Science Applications

Integration into Organic Electronic and Optoelectronic Devices

The thiophene (B33073) moiety is a cornerstone in the development of organic semiconductors due to its planarity, electron-rich nature, and ability to support charge transport. The functional groups on (3-Bromothiophen-2-YL)methanamine—the bromo and aminomethyl groups—offer versatile handles for synthetic modification, allowing it to be incorporated into complex molecular architectures designed for specific electronic and optoelectronic functions.

Thiophene derivatives are integral to the design of materials for Organic Light-Emitting Diodes (OLEDs), serving roles as emitters and charge transporters. Fused thiophene systems like thieno[3,2-b]thiophene (B52689) (TT) and dithieno[3,2-b;3,2-d]thiophene (DTT) are noted for being electron-rich, flat, and highly delocalized, making them promising for constructing conjugated semiconductors for OLEDs. researchgate.net For instance, derivatives of thieno[3,2-b]thiophene substituted with tetraphenylethylene (B103901) have demonstrated excellent device performance, achieving a maximum luminance of 11,620 cd/m² and a maximum external quantum efficiency of 2.43%. researchgate.netrsc.org Similarly, a donor-pi-acceptor (D–π–A) molecule using a thienothiophene core as the π-spacer has been fabricated into a solution-processed OLED, showing a maximum current efficiency of 10.6 cd/A and a high quantum yield. beilstein-journals.org

The development of efficient hole-transporting materials (HTMs) is critical for fabricating stable and high-performance OLEDs. nih.govrsc.org An ideal HTM should have high hole mobility, appropriate energy levels for charge injection, and high thermal stability. researchgate.netmdpi.com Materials based on triphenylamine (B166846) and carbazole (B46965) are common HTMs. mdpi.com The aminomethyl group in this compound could serve as a synthetic precursor to these larger amine structures, while the thiophene ring itself is a common component in HTM design, contributing to the necessary electronic properties.

| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |

| TPE2-TT | 11,620 | 6.17 | 2.43 | researchgate.netrsc.org |

| DMB-TT-TPA | 752 | 10.6 | 4.61 | beilstein-journals.org |

| Py-Br based device | 17,300 | 27.6 | 9.0 | nih.gov |

In the realm of organic photovoltaics (OPVs), polythiophene and its derivatives are among the most promising and extensively studied polymer donors due to their cost-effectiveness and potential for scalable synthesis. researchgate.net Poly(3-hexylthiophene) (P3HT) is a benchmark material used as an electron donor in bulk heterojunction (BHJ) solar cells. beilstein-journals.orgresearchgate.net The performance of these solar cells is highly dependent on the properties of the donor material, including its energy levels (HOMO/LUMO), absorption spectrum, and charge carrier mobility. beilstein-journals.org

Modification of the thiophene unit is a key strategy for tuning these properties. researchgate.net For example, the synthesis of donor-acceptor (D/A) alternating copolymers, which combine electron-rich thiophene units with electron-poor units like benzothiadiazole, is an effective strategy for lowering the material's bandgap and improving its photovoltaic properties. beilstein-journals.org The functional groups of this compound allow it to be a precursor in such polymerizations. The bromine atom can be used in cross-coupling reactions (like Suzuki or Stille) to build the polymer backbone, while the aminomethyl group could be used to attach side chains that influence solubility and morphology. However, research has also indicated that bromine bonded directly to the thiophene ring can act as an exciton (B1674681) quenching and charge trapping site, which could potentially lower the performance of organic solar cells. researchgate.net This highlights the need for careful molecular design to harness the benefits of the bromo-substituent for synthesis without compromising device efficiency.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Reference |

| TTT-co-P3HT | PC71BM | 0.14% | researchgate.net |

| P3HT | PC71BM | 1.15% | researchgate.net |

| DPP(TBFu)2 | PC71BM | up to 4.4% |

The first organic field-effect transistor (OFET) was based on a thiophene polymer, and since then, thiophene-based materials have been central to the development of organic electronics. wikipedia.org OFETs offer advantages such as low fabrication cost, mechanical flexibility, and large-area manufacturing. sciengine.com The performance of an OFET is largely determined by the organic semiconductor's charge carrier mobility. Thiophene oligomers and polymers are a major class of materials for OFETs, with studies showing that molecular structure, such as the number of thiophene rings and the nature of substituents, significantly impacts device characteristics. nih.govnih.gov For example, fused thiophenes can exhibit excellent field-effect properties due to efficient intermolecular S∙∙∙S interactions and π-π stacking. sciengine.com

The functional groups on this compound make it a candidate for creating specialized polymers for transistors. The bromine atom allows for its integration into polymer backbones via cross-coupling polymerization, a common method for synthesizing high-performance conjugated polymers. nih.gov

Furthermore, organic thin-film transistors (OTFTs) are being explored as chemical sensors. researchgate.net The principle relies on the interaction between the analyte and the organic semiconductor, which modulates the transistor's electrical characteristics. For instance, a DNA sensor has been developed using a water-gated OFET where the semiconductor was a polythiophene derivative functionalized with carboxylic acid groups for DNA immobilization. researchgate.net The aminomethyl group of this compound provides a reactive site for covalently grafting probe molecules (like DNA or antibodies), making its derivatives potentially useful for creating highly specific chemical and biological sensors.

| Thiophene-based Material | Application | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Thiophene-containing compound 3 | OFET | 0.31 | - | nih.gov |

| Tetracene analogue 4 | OFET | 0.1 | - | nih.gov |

| Ethyl-substituted sexithiophene | OFET | 1.1 | 10⁴ | mit.edu |

| Fused thiophene chains | OFET | 0.02-0.05 | 10⁸ | mit.edu |

| Poly(3-hexylthiophene) (P3HT) | OFET | 0.015–0.022 | - | nih.gov |

Design of Functional Materials with Tunable Properties

The ability to tune material properties at the molecular level is a key advantage of organic materials chemistry. This compound serves as a versatile platform for designing functional materials where electronic conductivity and optical responses can be precisely controlled through synthetic chemistry.

The electrical conductivity of polythiophenes is highly tunable. Unsubstituted polythiophene is generally insoluble and difficult to process, but the introduction of substituents at the 3-position of the thiophene ring can dramatically improve solubility and influence the polymer's electronic properties. nih.gov The presence of substituents can, however, introduce steric hindrance that twists the polymer backbone, reducing conjugation and thus hindering charge transport. nih.govnih.gov

The functional groups on this compound offer routes to polymers with tailored conductivity. The aminomethyl group can be modified to introduce a variety of side chains—ionic, neutral, hydrophobic, or hydrophilic—which can tune the polymer's solubility, morphology, and surface chemistry. researchgate.net For example, introducing alkoxy groups can raise the HOMO energy level of the polymer, leading to a lower oxidation potential and a more stable conducting state. nih.gov The conductivity of these polymers can also be significantly enhanced through doping, for instance, with iodine. nih.gov Research on copolymers of 3-alkylthiophenes has shown that electrical properties can be significantly influenced by the choice of electrolyte used during electrochemical synthesis, demonstrating another layer of control over the final material's conductivity.

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical information processing, and data storage due to their ability to alter the properties of light. nih.gov Organic materials, particularly those with donor-acceptor (D-A) structures, are of great interest for their large second-order NLO effects. sciengine.com Theoretical and experimental studies have confirmed that the thiophene ring acts as an efficient electron donor. sciengine.com When combined with an electron-acceptor group through a π-conjugated bridge, the resulting molecule can exhibit a large second-order molecular hyperpolarizability (β). wikipedia.orgnih.gov

It has been shown that replacing benzene (B151609) rings with thiophene rings in donor-acceptor molecules can significantly enhance the NLO response. wikipedia.orgnih.gov For example, the hyperpolarizability of certain nitro-substituted thienyl compounds is several times that of the well-known NLO molecule para-nitroaniline. sciengine.com The value of β is also found to increase with the length of the conjugation path. nih.gov Even simple poly(3-alkylthiophene)s have been shown to exhibit an unexpectedly significant second-order NLO response, which is attributed to the increase in the transition dipole moment as the polymer chain grows. The this compound monomer is a prime candidate for incorporation into NLO polymers and chromophores. The electron-donating thiophene ring forms the core of the NLO-active structure, while the bromo and aminomethyl groups can be used to attach electron-acceptor moieties or to integrate the monomer into a larger conjugated system, allowing for the rational design of materials with high NLO activity.

| Thiophene Derivative | Comparison Molecule | Relative Second-Order NLO Coefficient (β) | Reference |

| 2-nitro-1-(2-thienyl)ethene | para-nitroaniline | ~1x | sciengine.com |

| 4-nitro-1-(2-thienyl)-1,3-butadiene | para-nitroaniline | ~3x | sciengine.com |

Role as Intermediates in Advanced Material Synthesis

The primary role of this compound and its derivatives in advanced materials science is as a versatile intermediate. The presence of both a reactive bromine site and a nucleophilic amine (or a derivative thereof) allows for a wide range of chemical transformations, making it a valuable building block for larger, functional molecules.

Research has demonstrated the facile synthesis of various imine derivatives through the condensation of 3-bromothiophene-2-carbaldehyde with different anilines. nih.gov These resulting (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives are then used in Suzuki cross-coupling reactions to append other aromatic and heteroaromatic units. nih.gov This step is crucial as it demonstrates the ability to construct donor-acceptor architectures, which are fundamental to many advanced materials used in organic electronics.

The following table summarizes the synthesis of various imine derivatives via Suzuki cross-coupling, highlighting the versatility of the (3-bromothiophen-2-yl)methanimine scaffold as an intermediate. The studies focused on creating a library of molecules to investigate their electronic properties through techniques like Density Functional Theory (DFT), which provides insights into their potential for use in materials science. nih.govnih.govresearchgate.net

| Entry | Arylboronic Acid | Product | Yield (%) |

| 3a | Phenylboronic acid | N-(4-phenylphenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58 |

| 3b | 4-Methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)phenyl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine | 65 |

| 3c | 4-Chlorophenylboronic acid | N-(4-(4-chlorophenyl)phenyl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine | 61 |

| 3d | 4-Nitrophenylboronic acid | N-(4-(4-nitrophenyl)phenyl)-1-(3-(4-nitrophenyl)thiophen-2-yl)methanimine | 68 |

| 3e | Naphthalen-1-ylboronic acid | N-(4-(naphthalen-1-yl)phenyl)-1-(3-(naphthalen-1-yl)thiophen-2-yl)methanimine | 72 |

| 3f | 4-(Trifluoromethyl)phenylboronic acid | N-(4-(4-(trifluoromethyl)phenyl)phenyl)-1-(3-(4-(trifluoromethyl)phenyl)thiophen-2-yl)methanimine | 62 |

Table adapted from Rizwan, et al., Chemistry Central Journal (2018). nih.govnih.govresearchgate.net

These findings underscore the importance of this compound and its derivatives as key intermediates. The ability to systematically modify their structure through established synthetic protocols opens up avenues for creating novel materials with tailored properties for a range of advanced applications, even if direct polymerization into specific copolymers like those containing benzothiadiazole is not yet a widely reported application.

Future Perspectives and Emerging Research Areas

Current Gaps and Unexplored Research Avenues

Despite the interest in thiophene (B33073) derivatives, (3-Bromothiophen-2-YL)methanamine itself has not been the subject of extensive dedicated research. This presents significant opportunities for foundational studies to characterize its properties and explore its reactivity.

Key unexplored research avenues include:

Comprehensive Pharmacological Screening: While thiophenes are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific pharmacological profile of this compound and its simple derivatives remains unknown. nih.govresearchgate.netresearchgate.net Systematic screening of this compound and a library of its derivatives against various biological targets is a critical first step.

Detailed Polymerization Studies: The aminomethyl group could influence the polymerization of the thiophene ring, potentially leading to novel conductive polymers with unique properties. Research into the electropolymerization of this compound and the characterization of the resulting polythiophenes is a significant gap. The lateral amino groups could serve as sites for further functionalization or influence the polymer's morphology and electronic properties. nih.govacs.org

In-depth Material Science Characterization: The potential for this molecule to act as a building block for organic semiconductors is high, given that thiophene is a key component in many organic electronic materials. nih.govubc.ca However, fundamental properties such as its electronic bandgap, charge mobility, and film-forming characteristics have not been investigated.

Exploration of Metal Complexation: The aminomethyl group offers a potential coordination site for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties.

The following table summarizes the primary functional groups of this compound and the corresponding unexplored research areas they enable.

| Functional Group | Position | Potential for Unexplored Research |

| Bromine Atom | 3 | Cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide variety of organic substituents. |

| Aminomethyl Group | 2 | N-alkylation, acylation, and condensation reactions to create diverse amide, sulfonamide, and imine derivatives. Polymerization initiator or monomer functional group. |

| Thiophene Ring | - | Core scaffold for creating extended π-conjugated systems through polymerization or multi-step synthesis. |

Potential for Novel Therapeutic and Material Applications

The structural features of this compound suggest a high potential for its use in both therapeutic and material science contexts. By leveraging the reactivity of its functional groups, a diverse library of new molecules can be synthesized and evaluated for specific applications.

Therapeutic Applications:

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle. rsc.orgnih.gov The ability to modify both the 2- and 3-positions of the thiophene ring in this compound offers a pathway to novel drug candidates.

| Potential Therapeutic Area | Rationale |

| Anticancer Agents | Thiophene derivatives have shown antiproliferative activity. nih.gov The aminomethyl group can be functionalized to mimic known pharmacophores that interact with biological targets in cancer cells. |

| Anti-inflammatory Drugs | Many thiophene-based compounds exhibit anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX). nih.gov |

| Antimicrobial Agents | The thiophene nucleus is a component of various antimicrobial compounds. Derivatives could be synthesized to target bacterial or fungal pathogens. researchgate.net |

| Neurological Drugs | Thiophenes are present in drugs targeting the central nervous system. nih.gov The amine functionality is common in many neurologically active compounds. |

| Antileishmanial Agents | 2-Aminothiophene derivatives have been identified as promising candidates for the development of new drugs against leishmaniasis. mdpi.com |

Material Applications:

The field of organic electronics heavily relies on thiophene-based materials. acs.org this compound can serve as a valuable monomer or intermediate for the synthesis of advanced materials.

| Potential Material Application | Rationale |

| Conducting Polymers | Polymerization of this compound could yield polythiophenes with pendant aminomethyl groups, which can be used to tune solubility, processability, and for post-polymerization functionalization. nih.govacs.org |

| Biosensors | The amino groups on a polythiophene backbone can serve as anchor points for the immobilization of biomolecules like enzymes or antibodies, creating sensitive and selective biosensors. nih.govacs.org |

| Organic Photovoltaics (OPVs) | As a functionalized thiophene, it can be incorporated into donor-acceptor type organic semiconducting materials for use in OPVs. nih.govnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | The thiophene core is a common building block for organic emitters. Judicious modification of this compound could lead to new materials for OLEDs. |

Interdisciplinary Research Opportunities and Synergies

The multifaceted potential of this compound naturally fosters interdisciplinary research, combining expertise from synthetic chemistry, pharmacology, materials science, and computational chemistry.

Cheminformatics and Computational Modeling: Before embarking on extensive synthetic campaigns, computational studies can predict the electronic properties, reactivity, and potential biological activity of virtual libraries of derivatives. This can help prioritize synthetic targets for both therapeutic and material applications.

Medicinal Chemistry and Pharmacology: Synthetic chemists can create novel derivatives that are then evaluated by pharmacologists to understand their biological effects and mechanisms of action. This iterative cycle of design, synthesis, and testing is crucial for drug discovery. rsc.orgresearchgate.net

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists will be essential to design and fabricate functional devices from polymers or small molecules derived from this compound. This includes the development of biosensors, solar cells, and other electronic components. mdpi.com

Biomedical Engineering: The development of new biomaterials, such as functionalized polythiophenes for drug delivery or tissue engineering, will require a synergistic approach between chemists and biomedical engineers. mdpi.com

The journey from a simple, under-explored molecule like this compound to impactful applications in medicine and technology is a long but promising one. The existing gaps in our understanding of this compound represent a fertile ground for new scientific discoveries and innovations.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (3-Bromothiophen-2-YL)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Direct bromination of thiophene derivatives followed by functionalization. For example, bromination of 2-thiophenemethylamine using in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

- Route 2 : Suzuki-Miyaura coupling for introducing the bromine substituent, though this requires pre-functionalization of the thiophene ring with a boronic ester group.

- Optimization : Monitor reaction progress via to track regioselectivity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield improvements (>70%) are achievable by maintaining inert atmospheres (argon/nitrogen) and using catalytic bases like .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- : Look for singlet (~4.5 ppm, ), aromatic protons (6.5–7.5 ppm, thiophene ring), and absence of impurities (e.g., residual solvents).